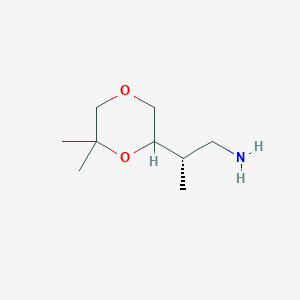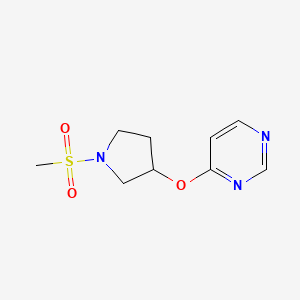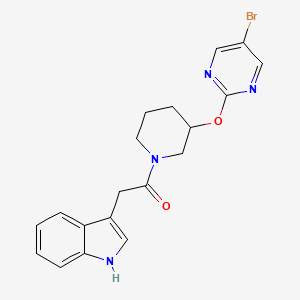![molecular formula C22H24ClN3O2 B2946827 N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide CAS No. 333445-77-5](/img/structure/B2946827.png)
N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that compounds structurally related to N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide have been evaluated for their antimicrobial and antifungal properties. For instance, a series of quinoline incorporated 1,3-thiazinan-4-one derivatives demonstrated significant in vitro antibacterial activity against a panel of pathogenic bacterial strains and antitubercular activity against Mycobacterium tuberculosis H37Rv, as well as in vitro antimalarial activity against Plasmodium falciparum. Compounds within this series, specifically those denoted as 4f and 5f, exhibited excellent antibacterial activity against C. tetani and showed promising antitubercular and good antimalarial activities compared with first-line drugs (Umamatheswari & Sankar, 2017).
Anticancer Evaluation
Another significant area of application is in the field of anticancer research. Studies have synthesized and evaluated new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activity. Certain compounds in this category, such as pyridone 9b and coumarin 11c, demonstrated potent antibacterial activity, while others like acrylamide 4d, pyridones 9a, c, and 1,2,4-triazine 13 showed broad-spectrum anticancer activity against various tumor cell lines tested (Bondock & Gieman, 2015).
Antitubercular Agents
Furthermore, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity. This research identified several analogs with promising antitubercular properties against M. tuberculosis H37Rv, showcasing lower cytotoxicity profiles, which highlights the potential of such compounds in developing new antitubercular agents (Marvadi et al., 2020).
Antiviral Activity
Additionally, related compounds have been studied for their antiviral activity. Although the specific compound was not directly linked to antiviral studies, analogs within the same chemical family have been evaluated for their efficacy against viruses such as the influenza A virus, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). However, it's noted that most synthesized compounds did not exhibit significant activity against these viruses, with a few exceptions showing moderate effectiveness (Ivashchenko et al., 2014).
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-13(2)22(28)25-19(14-7-9-15(10-8-14)26(3)4)17-12-18(23)16-6-5-11-24-20(16)21(17)27/h5-13,19,27H,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZKXYZKZSGQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)


![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)









![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2946766.png)
